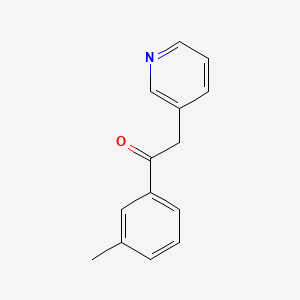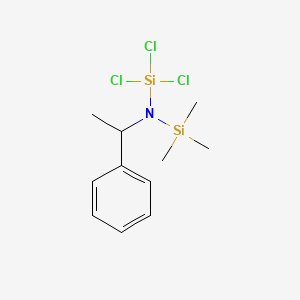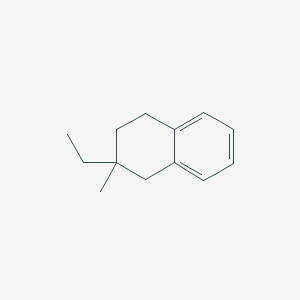
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with a bicyclic structure. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene derivatives. The process involves the use of hydrogen gas in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process. The reaction is carried out in large reactors where naphthalene derivatives are exposed to hydrogen gas and a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. It functions as a hydrogen-donor solvent, transferring hydrogen atoms to other molecules. This property makes it useful in hydrogenation reactions and as a reducing agent in various chemical processes .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar chemical properties.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A methyl-substituted derivative with slightly different reactivity.
Decahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties
Uniqueness: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen-donor solvent and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
489438-21-3 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
3-ethyl-3-methyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
IWLFSKDJELHDKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=CC=CC=C2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


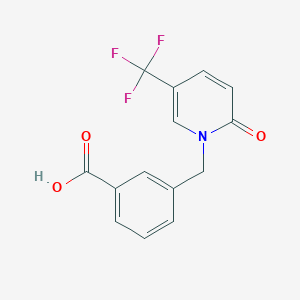
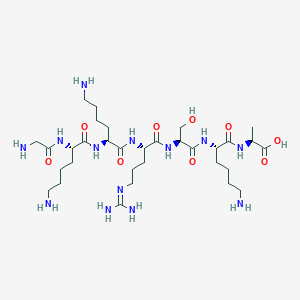
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
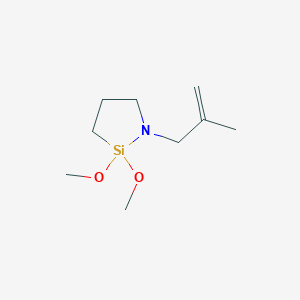
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
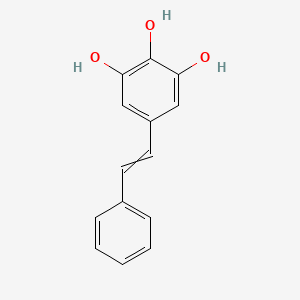
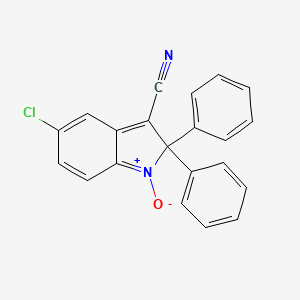

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
